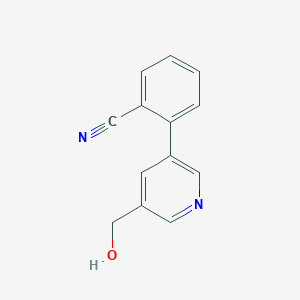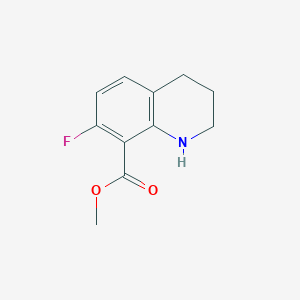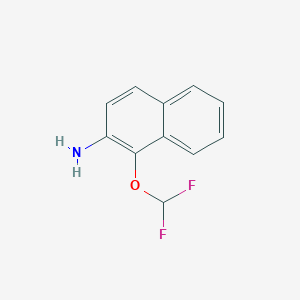
5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: is a monocarboxylic acid derived from 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of two methyl groups at positions 5 and 8, and a carboxylic acid group at position 2 on the tetrahydronaphthalene ring. It is a part of the tetralin family, which are hydrogenated derivatives of naphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the reduction of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using sodium borohydride (NaBH4) in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce functional groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like methanol or ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione.
Reduction: Further hydrogenated derivatives of the parent compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In industrial applications, it can be used in the synthesis of polymers, dyes, and other chemical products.
Mechanism of Action
The exact mechanism of action for 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is not well-documented. like other carboxylic acids, it can act as a proton donor in various chemical reactions. Its molecular targets and pathways would depend on the specific context of its use, such as in catalysis or as a building block in synthesis.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the methyl groups at positions 5 and 8.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the carboxylic acid group.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-8-3-4-9(2)12-7-10(13(14)15)5-6-11(8)12/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
ZVCXULMNPWTZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)











